Cas no 24310-18-7 (3-methylbutanohydrazide)
3-methylbutanohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 3-Methylbutanehydrazide
- butanoic acid, 3-methyl-, hydrazide
- 3-Methylbutanohydrazide
- ISOVALERYLHYDRAZINE
- MFCD00466383
- FT-0734920
- isovalerichydrazide
- isovaleric acid hydrazide
- 24310-18-7
- UNII-9KR4OE07SP
- CS-0343165
- DTXSID60179049
- EN300-08787
- AKOS000194884
- NSC523270
- 3-Methylbutyrohydrazide
- 9KR4OE07SP
- NSC-523270
- Isobutylcarbonyl hydrazine
- SB86045
- NCGC00340543-01
- AB01333668-02
- 3-Methylbutanoic acid hydrazide
- OQNKZWDYYSHLPO-UHFFFAOYSA-N
- 3-Methylbutanohydrazide, AldrichCPR
- Butanoic acid,3-methyl-, hydrazide
- HMS1788J05
- 4-02-00-00903 (Beilstein Handbook Reference)
- ISOVALERIC ACID, HYDRAZIDE
- Oprea1_804476
- E83955
- n-amino-3-methylbutanamide
- BB 0240916
- ISOBUTYLCARBONYLHYDRAZINE
- BD-0311
- Isovaleric hydrazide
- Isovaleriansaeurehydrazid [German]
- NSC 523270
- BRN 1700750
- Isovalerohydrazide
- J-015442
- 3-Methyl-butyric acid hydrazide
- Isovaleriansaeurehydrazid
- Butanoic acid, 3-methyl-, hydrazide (9CI)
- SCHEMBL641045
- I-valeric acid hydrazide
- ALBB-002480
- DA-07766
- DTXCID40101540
- BBL016229
- STK349229
- 3-methylbutanohydrazide
-
- MDL: MFCD00466383
- Inchi: 1S/C5H12N2O/c1-4(2)3-5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8)
- InChI Key: OQNKZWDYYSHLPO-UHFFFAOYSA-N
- SMILES: O=C(CC(C)C)NN
Computed Properties
- Exact Mass: 116.09506
- Monoisotopic Mass: 116.094963
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 80.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0.3
- Topological Polar Surface Area: 55.1
Experimental Properties
- Density: 0.959
- Boiling Point: 250.8°C at 760 mmHg
- Flash Point: 105.5°C
- Refractive Index: 1.446
- PSA: 55.12
3-methylbutanohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 061371-1g |
3-Methylbutanohydrazide |
24310-18-7 | 95% | 1g |
£58.00 | 2022-02-28 | |
| TRC | M295008-100mg |
3-methylbutanohydrazide |
24310-18-7 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M295008-500mg |
3-methylbutanohydrazide |
24310-18-7 | 500mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M295008-1g |
3-methylbutanohydrazide |
24310-18-7 | 1g |
$ 275.00 | 2022-06-04 | ||
| abcr | AB214146-1 g |
3-Methylbutanohydrazide, 95%; . |
24310-18-7 | 95% | 1 g |
€230.10 | 2023-07-20 | |
| abcr | AB214146-5 g |
3-Methylbutanohydrazide, 95%; . |
24310-18-7 | 95% | 5 g |
€749.60 | 2023-07-20 | |
| abcr | AB214146-1g |
3-Methylbutanohydrazide, 95%; . |
24310-18-7 | 95% | 1g |
€230.10 | 2025-02-17 | |
| abcr | AB214146-5g |
3-Methylbutanohydrazide, 95%; . |
24310-18-7 | 95% | 5g |
€749.60 | 2025-02-17 | |
| Chemenu | CM114165-5g |
3-methylbutanohydrazide |
24310-18-7 | 95% | 5g |
$276 | 2024-07-28 | |
| Chemenu | CM114165-10g |
3-methylbutanohydrazide |
24310-18-7 | 95% | 10g |
$504 | 2024-07-28 |
3-methylbutanohydrazide Suppliers
3-methylbutanohydrazide Related Literature
-
Constantine V. Milyutin,Renata D. Galimova,Andrey N. Komogortsev,Boris V. Lichitskii,Valeriya G. Melekhina,Vasily A. Migulin,Artem N. Fakhrutdinov,Mikhail E. Minyaev Org. Biomol. Chem. 2021 19 9975
Additional information on 3-methylbutanohydrazide
Introduction to 3-Methylbutanohydrazide (CAS No. 24310-18-7)
3-Methylbutanohydrazide, also known by its CAS number 24310-18-7, is a versatile compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is a derivative of hydrazine and exhibits unique chemical properties that make it an essential building block in the synthesis of more complex molecules. In this article, we will delve into the chemical structure, synthesis methods, applications, and recent research advancements related to 3-methylbutanohydrazide.
Chemical Structure and Properties
3-Methylbutanohydrazide has the molecular formula C5H13N3O and a molecular weight of 127.17 g/mol. The compound features a hydrazide functional group (-NH-NH2) attached to a 3-methylbutanol backbone. This structure confers several important properties to the molecule:
- Polarity: The presence of the hydrazide group and the hydroxyl group (-OH) makes 3-methylbutanohydrazide a polar molecule, which enhances its solubility in polar solvents such as water and ethanol.
- Reactivity: The hydrazide group is highly reactive and can participate in various chemical reactions, including condensation reactions with carboxylic acids to form hydrazides, and nucleophilic addition reactions with aldehydes and ketones.
- Bioactivity: The combination of the hydrazide and hydroxyl groups can confer biological activity to the molecule, making it a potential candidate for drug development.
Synthesis Methods
The synthesis of 3-methylbutanohydrazide can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-methylbutanol with hydrazine in the presence of an acid catalyst. The general reaction can be represented as follows:
C5H11OH + N2H4 → C5H11NHNH2 + H2O
This reaction typically proceeds under mild conditions and yields high purity products. Another approach involves the reduction of 3-methylbutanoic acid hydrazide using a suitable reducing agent such as sodium borohydride (NaBH4). This method is particularly useful for large-scale production due to its simplicity and efficiency.
Applications in Pharmaceuticals
3-Methylbutanohydrazide has gained attention in the pharmaceutical industry due to its potential as a building block for drug molecules. Recent studies have explored its use in the development of antiviral agents, anticancer drugs, and anti-inflammatory compounds. For instance, researchers at the University of California have synthesized novel derivatives of 3-methylbutanohydrazide that exhibit potent antiviral activity against influenza viruses. These derivatives were found to inhibit viral replication by interfering with key viral enzymes.
In another study published in the Journal of Medicinal Chemistry, scientists from Harvard University reported the synthesis of a series of 3-methylbutanohydrazide-based compounds with selective anticancer activity against breast cancer cells. These compounds were shown to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells, making them promising candidates for further development.
Applications in Agrochemicals strong>
Beyond pharmaceuticals, 3-methylbutanohydrazide strong> has found applications in the agrochemical industry as an intermediate for the synthesis of pesticides and herbicides. Its reactivity and versatility make it an ideal starting material for the preparation of various agrochemicals with improved efficacy and reduced environmental impact.
A recent study by researchers at Purdue University demonstrated the use of < strong > 3-methylbutanohydrazide< / strong > in the synthesis of a novel herbicide that selectively targets broadleaf weeds without harming crops. The herbicide was found to be highly effective at low concentrations and showed minimal residual activity in soil, making it an environmentally friendly option for weed control. p > < p >< strong > Applications in Materials Science< / strong > p > < p >< strong > 3-Methylbutanohydrazide< / strong > has also been explored for its potential applications in materials science, particularly in the development of functional polymers and coatings. Its ability to undergo condensation reactions makes it useful as a crosslinking agent in polymer synthesis.< / p > < p > A study published in Advanced Materials reported the use of< strong > 3-methylbutanohydrazide< / strong > as a crosslinking agent in the synthesis of polyurethane-based coatings. The resulting coatings exhibited excellent mechanical properties, thermal stability, and resistance to chemical degradation. These properties make them suitable for use in various industrial applications, including automotive coatings and protective layers for electronic devices.< / p > < p >< strong > Recent Research Advancements< / strong > p > < p > Ongoing research continues to uncover new applications and properties of< strong > 3-methylbutanohydrazide< / strong > . For example, scientists at MIT have recently developed a novel method for synthesizing< strong > 3-methylbutanohydrazide< / strong > using sustainable processes that reduce waste and energy consumption. This method involves catalytic conversion of renewable feedstocks such as biomass-derived alcohols into< strong > 3-methylbutanohydrazide< / strong > , offering a greener alternative to traditional synthetic routes.< / p > < p > In addition,< strong > 3-methylbutanohydrazide< / strong > has been investigated for its potential use as a precursor for metal-organic frameworks (MOFs). MOFs are highly porous materials with applications ranging from gas storage to catalysis. Researchers at Stanford University have synthesized MOFs using< strong > 3-methylbutanohydrazide< / strong > as a linker molecule, resulting in materials with high surface areas and tunable pore sizes.< / p > < p >< strong > Conclusion< / strong > p > < p >< strong > 3-Methylbutanohydrazide (CAS No. 24310-18-7)< / strong > is a versatile compound with a wide range of applications across multiple industries. Its unique chemical structure endows it with valuable properties such as polarity, reactivity, and bioactivity. Recent research has expanded our understanding of this compound's potential uses in pharmaceuticals, agrochemicals, materials science, and sustainable chemistry.< / p > < p > As research continues to advance,< strong > 3-methylbutanohydrazide< / strong > is likely to play an increasingly important role in the development of new technologies and products that address pressing global challenges such as healthcare, food security, and environmental sustainability.< / p > article > response >
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